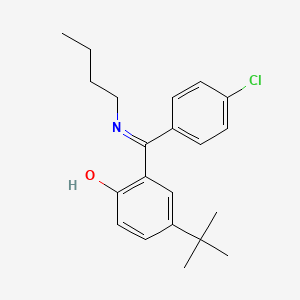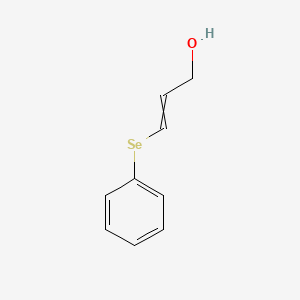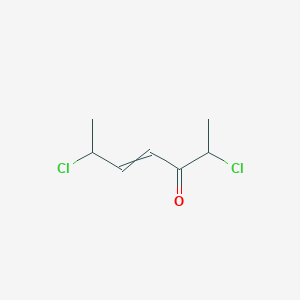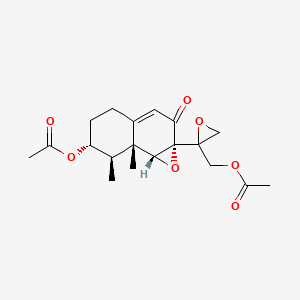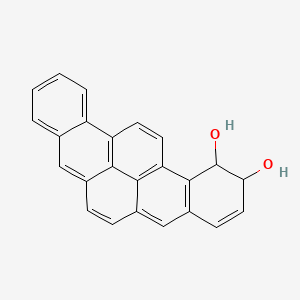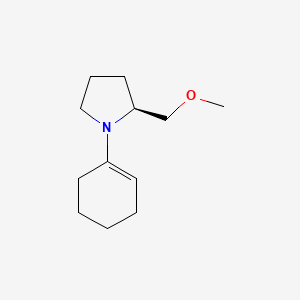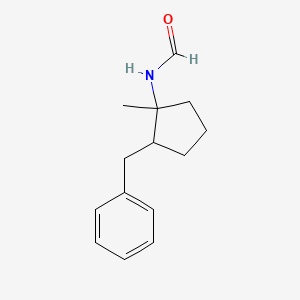
N-(2-Benzyl-1-methylcyclopentyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzyl-1-methylcyclopentyl)formamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group attached to a cyclopentyl ring, which is further substituted with a methyl group The formamide group is attached to the nitrogen atom of the cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-1-methylcyclopentyl)formamide can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyl-1-methylcyclopentylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Benzyl-1-methylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.
科学的研究の応用
N-(2-Benzyl-1-methylcyclopentyl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-Benzyl-1-methylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The benzyl and cyclopentyl groups may also influence the compound’s binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
N-Benzylformamide: Similar in structure but lacks the cyclopentyl and methyl groups.
N-Methylformamide: Contains a methyl group but lacks the benzyl and cyclopentyl groups.
N-Cyclopentylformamide: Contains the cyclopentyl group but lacks the benzyl and methyl groups.
Uniqueness
N-(2-Benzyl-1-methylcyclopentyl)formamide is unique due to the combination of the benzyl, methyl, and cyclopentyl groups attached to the formamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
80649-70-3 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
N-(2-benzyl-1-methylcyclopentyl)formamide |
InChI |
InChI=1S/C14H19NO/c1-14(15-11-16)9-5-8-13(14)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16) |
InChIキー |
NPBFOOPSVSEQLG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1CC2=CC=CC=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)


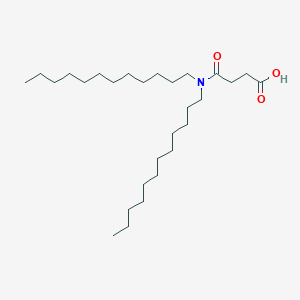
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
